Morpholine-4-carbodithioic acid

Coordination Chemistry Crystallography Transition Metal Complexes

Morpholine-4-carbodithioic acid (CAS 3581-30-4; molecular formula C5H9NOS2) is a dithiocarbamic acid derivative comprising a morpholine ring linked to a carbodithioic acid moiety. This heteroatom-rich compound functions as a uninegatively charged bidentate ligand through its dithiocarbamate sulfur atoms, enabling the formation of stable coordination complexes with transition metals.

Molecular Formula C5H9NOS2
Molecular Weight 163.3 g/mol
CAS No. 3581-30-4
Cat. No. B1218479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carbodithioic acid
CAS3581-30-4
Synonyms4-morpholinedithiocarbamate
4-morpholinedithiocarbamate, ammonium salt
4-morpholinedithiocarbamate, sodium salt
Molecular FormulaC5H9NOS2
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)S
InChIInChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9)
InChIKeyNRMQMTQTYONMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-4-carbodithioic Acid (CAS 3581-30-4): Product Overview for Scientific Procurement


Morpholine-4-carbodithioic acid (CAS 3581-30-4; molecular formula C5H9NOS2) is a dithiocarbamic acid derivative comprising a morpholine ring linked to a carbodithioic acid moiety [1]. This heteroatom-rich compound functions as a uninegatively charged bidentate ligand through its dithiocarbamate sulfur atoms, enabling the formation of stable coordination complexes with transition metals [2]. Its structural architecture permits predictable complexation behavior while offering a distinct geometry compared to common aliphatic dithiocarbamates [3].

Why Generic Dithiocarbamates Cannot Replace Morpholine-4-carbodithioic Acid


Interchanging Morpholine-4-carbodithioic acid with simpler dialkyldithiocarbamates carries quantifiable structural and electronic penalties. The morpholine heterocycle introduces an oxygen atom that alters the electronic environment at the dithiocarbamate binding site, resulting in distinct coordination geometries (square planar vs. tetrahedral) and intermolecular packing arrangements in solid-state complexes [1]. Unlike acyclic analogs, the rigid morpholine ring constrains conformational freedom, directly impacting crystallinity and lattice solvent inclusion in metal complexes [2]. Furthermore, the electron-withdrawing nature of the morpholine oxygen influences the thione-thiol equilibrium, modulating nucleophilicity in synthetic derivatization and affecting metal-binding selectivity profiles [3]. Substitution without validating these parameters introduces uncontrolled variability in both synthetic outcomes and performance characteristics.

Quantitative Differentiation Evidence: Morpholine-4-carbodithioic Acid vs. Comparator Dithiocarbamates


Coordination Geometry and Crystallographic Differentiation in Metal Complex Formation

Morpholine-4-carbodithioic acid demonstrates predictable coordination geometry outcomes that differ systematically from aliphatic dithiocarbamate analogs. In palladium(II) complexes, the morpholine-based ligand yields a distorted square planar geometry, whereas the 4-methylpiperazine and 4-benzylpiperidine analogs produce distinct crystalline packing arrangements under identical synthesis conditions [1]. In first-row transition metal complexes, the ligand coordinates as a uninegatively charged bidentate donor, producing square planar Cu(II) and Ni(II) complexes (Ma(SS)2) and octahedral Co(III) and Fe(III) complexes (Mb(SS)3) with trapped lattice solvent only in the octahedral cases [2].

Coordination Chemistry Crystallography Transition Metal Complexes

Antifungal Activity Quantification: Sodium Morpholine-4-carbodithioate Against Candida albicans

The sodium salt of morpholine-4-carbodithioic acid exhibits antifungal activity against Candida albicans with an effective inhibitory concentration of 8 µg/mL . In comparison, the related compound sodium diethyldithiocarbamate (NaDEDC) shows weaker antifungal efficacy against the same organism under similar assay conditions, typically requiring concentrations exceeding 32 µg/mL to achieve comparable inhibition .

Antifungal Antimicrobial Bioactivity

Enzyme Inhibition Potency: Carbonic Anhydrase Isoform Selectivity Profile

Morpholine-4-carbodithioic acid demonstrates nanomolar-range inhibition of human carbonic anhydrase isoforms via direct coordination of a sulfur atom to the catalytic zinc ion [1]. The morpholine-containing dithiocarbamate scaffold exhibits a distinct isoform selectivity profile compared to aromatic sulfonamide-based inhibitors such as acetazolamide (Ki values: hCA I = 250 nM, hCA II = 12 nM), with the dithiocarbamate zinc-binding motif conferring subnanomolar affinity for certain isoforms [2].

Carbonic Anhydrase Inhibition Metalloenzyme Drug Discovery

RAFT Polymerization Control Parameters Using Morpholine-Derived Chain Transfer Agent

The morpholine-4-carbodithioate derivative prop-2-ynyl morpholine-4-carbodithioate (PMDC) functions as an effective RAFT chain transfer agent for N-vinyl pyrrolidone (NVP) polymerization, enabling controlled molecular weight evolution with molar mass dispersity control [1]. Under optimized conditions ([NVP]:[PMDC]:[AIBN] = 100:1:0.2), the polymerization exhibits an activation energy of 31.02 kJ mol⁻¹ and negative activation entropy (ΔS‡ = -210.16 J mol⁻¹ K⁻¹) consistent with a highly ordered transition state characteristic of controlled RAFT processes [2]. This activation energy falls within the 25–40 kJ mol⁻¹ range typical of dithiocarbamate-mediated RAFT, whereas trithiocarbonate RAFT agents for NVP typically exhibit Ea values of 45–60 kJ mol⁻¹ under comparable conditions.

RAFT Polymerization Controlled Radical Polymerization Polymer Synthesis

Prioritized Application Scenarios for Morpholine-4-carbodithioic Acid Procurement


Coordination Chemistry: Synthesis of Crystallographically Defined Transition Metal Complexes

This compound is the ligand of choice when predictable coordination geometries and crystallographic reproducibility are required. Morpholine-4-carbodithioic acid consistently yields square planar complexes with Cu(II) and Ni(II), and octahedral complexes with Co(III) and Fe(III), with defined lattice solvent inclusion behavior [1]. This contrasts with aliphatic dithiocarbamates, which may produce mixed geometries or variable crystal packing under identical synthetic protocols [2].

Antifungal Screening Programs Requiring Validated Positive Controls

The sodium salt of morpholine-4-carbodithioic acid serves as a reliable positive control in antifungal susceptibility testing against Candida albicans, with a validated effective concentration of 8 µg/mL [1]. This potency exceeds that of common dithiocarbamate comparators, making it suitable for establishing baseline inhibition thresholds in high-throughput screening campaigns [2].

Carbonic Anhydrase Inhibitor Development and Mechanistic Studies

Morpholine-4-carbodithioic acid provides a non-sulfonamide zinc-binding pharmacophore for carbonic anhydrase inhibition studies. Its distinct dithiocarbamate binding mode (sulfur coordination to catalytic zinc) [1] enables exploration of isoform selectivity profiles orthogonal to classical sulfonamide inhibitors [2]. This scaffold is particularly relevant for programs targeting tumor-associated isoforms such as hCA IX where sulfonamide resistance or selectivity challenges exist [3].

RAFT Polymerization: Controlled Synthesis of Poly(N-vinyl pyrrolidone)

Prop-2-ynyl morpholine-4-carbodithioate (PMDC), directly derived from morpholine-4-carbodithioic acid, enables controlled RAFT polymerization of N-vinyl pyrrolidone with an activation energy of 31.02 kJ mol⁻¹ [1]. This kinetic profile permits faster polymerization than trithiocarbonate-based RAFT agents while maintaining molar mass control [2]. The terminal alkyne functionality further enables post-polymerization modification via click chemistry, expanding the accessible polymer architectures [3].

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